Cas no 2228352-10-9 (1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid)
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid
- EN300-1957003
- 2228352-10-9
-
- Inchi: 1S/C9H7ClF2O2S/c1-4-2-15-6(5(4)10)8(7(13)14)3-9(8,11)12/h2H,3H2,1H3,(H,13,14)
- InChI Key: YZENOUKOBAKMIY-UHFFFAOYSA-N
- SMILES: ClC1C(C)=CSC=1C1(C(=O)O)CC1(F)F
Computed Properties
- Exact Mass: 251.9823347g/mol
- Monoisotopic Mass: 251.9823347g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 313
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 65.5Ų
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1957003-0.05g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 0.05g |
$1393.0 | 2023-09-17 | ||
| Enamine | EN300-1957003-0.1g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 0.1g |
$1459.0 | 2023-09-17 | ||
| Enamine | EN300-1957003-0.25g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 0.25g |
$1525.0 | 2023-09-17 | ||
| Enamine | EN300-1957003-0.5g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 0.5g |
$1591.0 | 2023-09-17 | ||
| Enamine | EN300-1957003-1.0g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 1g |
$1658.0 | 2023-05-31 | ||
| Enamine | EN300-1957003-2.5g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 2.5g |
$3249.0 | 2023-09-17 | ||
| Enamine | EN300-1957003-5.0g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 5g |
$4806.0 | 2023-05-31 | ||
| Enamine | EN300-1957003-10.0g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 10g |
$7128.0 | 2023-05-31 | ||
| Enamine | EN300-1957003-1g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 1g |
$1658.0 | 2023-09-17 | ||
| Enamine | EN300-1957003-5g |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid |
2228352-10-9 | 5g |
$4806.0 | 2023-09-17 |
1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on 1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid
1-(3-Chloro-4-Methylthiophen-2-yl)-2,2-Difluorocyclopropane-1-Carboxylic Acid: A Comprehensive Overview
1-(3-Chloro-4-Methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid, with the CAS registry number 2228352-10-9, is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is notable for its unique structural features, which include a cyclopropane ring substituted with fluorine atoms and a thiophene moiety. The presence of these functional groups endows the molecule with distinctive chemical and physical properties, making it a valuable subject for research and development.
The molecular structure of this compound is characterized by a cyclopropane ring, which is known for its high ring strain and reactivity. The substitution pattern on the cyclopropane ring includes two fluorine atoms at the 2-position and a carboxylic acid group at the 1-position. The thiophene ring, which is attached to the cyclopropane via a methylene group, introduces additional electronic effects and potential sites for further functionalization. The chloro and methyl substituents on the thiophene ring further modulate the electronic properties of the molecule, making it a versatile platform for various applications.
Recent studies have highlighted the potential of this compound in drug discovery. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For instance, researchers have explored its ability to inhibit certain kinases, which are key players in cellular signaling pathways. The fluorine atoms on the cyclopropane ring contribute to the molecule's lipophilicity, enhancing its bioavailability while maintaining specificity for its target proteins.
In addition to its biological applications, this compound has shown promise in materials science. Its electronic properties make it a candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs). The thiophene moiety is particularly advantageous in these applications due to its conjugated π-system, which facilitates charge transport. Recent advancements in synthetic methods have enabled the scalable production of this compound, paving the way for its integration into next-generation electronic devices.
The synthesis of 1-(3-Chloro-4-Methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid involves a multi-step process that combines principles from organic synthesis and catalysis. Key steps include the formation of the cyclopropane ring through [2+1] cycloaddition reactions and subsequent functionalization to introduce the thiophene substituent. Fluorination is achieved through electrophilic substitution or other specialized techniques that ensure high regioselectivity.
From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes slow degradation under aerobic conditions, suggesting that its persistence in natural environments may pose challenges for waste management. However, ongoing research aims to develop more sustainable synthesis routes and degradation pathways to mitigate these concerns.
In conclusion, 1-(3-Chloro-4-Methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid represents a cutting-edge compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing both scientific knowledge and technological innovation.
2228352-10-9 (1-(3-chloro-4-methylthiophen-2-yl)-2,2-difluorocyclopropane-1-carboxylic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)